2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25 complex , which is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect the cdk5/p25 complex, leading to hyperphosphorylation of tau .
Pharmacokinetics
The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .
Result of Action
Related compounds have been shown to cause hyperphosphorylation of tau, which is associated with neurodegenerative diseases .
Properties
IUPAC Name |
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;;/h2-5,10H,6-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYIZLQEUUQXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.